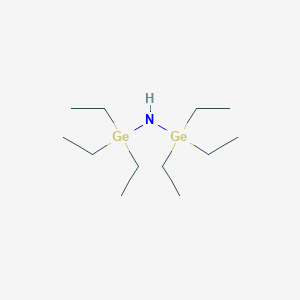
1,1'-(1,2-Dihydropyridine-3,5-diyl)di(ethan-1-one)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1’-(1,2-Dihydropyridine-3,5-diyl)di(ethan-1-one) is a compound belonging to the class of dihydropyridines, which are six-membered nitrogen-containing heterocycles. This compound is notable for its potential applications in various fields, including chemistry, biology, medicine, and industry. Dihydropyridines are well-known for their role as calcium channel blockers, which are widely used in the treatment of cardiovascular diseases.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1,1’-(1,2-Dihydropyridine-3,5-diyl)di(ethan-1-one) typically involves a multi-step process. One common method is the Hantzsch synthesis, which involves the cyclization of β-ketoesters, aldehydes, and ammonia or primary amines. For example, dodecyl 3-oxobutanoate can be condensed with thiophene-3-carbaldehyde, followed by a two-component Hantzsch cyclization with dodecyl 3-aminobut-2-enoate .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions: 1,1’-(1,2-Dihydropyridine-3,5-diyl)di(ethan-1-one) undergoes various chemical reactions, including:
Oxidation: This reaction can convert dihydropyridines to pyridines.
Reduction: Reduction reactions can modify the functional groups attached to the dihydropyridine ring.
Substitution: Nucleophilic substitution reactions can introduce different substituents onto the dihydropyridine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like pyridine, substituted pyridines, and pyrazine can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields pyridine derivatives, while substitution reactions can produce a variety of substituted dihydropyridines.
Wissenschaftliche Forschungsanwendungen
1,1’-(1,2-Dihydropyridine-3,5-diyl)di(ethan-1-one) has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound’s derivatives are studied for their potential as antimicrobial and anticancer agents.
Medicine: Dihydropyridine derivatives are used as calcium channel blockers for treating hypertension and other cardiovascular diseases.
Wirkmechanismus
The mechanism of action of 1,1’-(1,2-Dihydropyridine-3,5-diyl)di(ethan-1-one) involves its interaction with molecular targets such as calcium channels. By blocking these channels, the compound can modulate calcium influx into cells, which is crucial for various physiological processes. This action is particularly important in the cardiovascular system, where it helps to reduce blood pressure and alleviate cardiac arrhythmias .
Vergleich Mit ähnlichen Verbindungen
1,4-Dihydropyridine: A well-known class of calcium channel blockers, including drugs like nifedipine and amlodipine.
2,6-Dimethyl-3,5-dicarbethoxy-1,4-dihydropyridine: Another derivative with similar pharmacological properties.
Uniqueness: 1,1’-(1,2-Dihydropyridine-3,5-diyl)di(ethan-1-one) is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of ethan-1-one groups at the 3,5-positions of the dihydropyridine ring can enhance its interaction with molecular targets and improve its pharmacokinetic properties .
Eigenschaften
CAS-Nummer |
25462-79-7 |
|---|---|
Molekularformel |
C9H11NO2 |
Molekulargewicht |
165.19 g/mol |
IUPAC-Name |
1-(5-acetyl-1,2-dihydropyridin-3-yl)ethanone |
InChI |
InChI=1S/C9H11NO2/c1-6(11)8-3-9(7(2)12)5-10-4-8/h3-4,10H,5H2,1-2H3 |
InChI-Schlüssel |
OZMMIRXDHZUHRS-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)C1=CC(=CNC1)C(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Morpholine, 4-[[(dimethylamino)thioxomethyl]thio]-](/img/structure/B14700230.png)
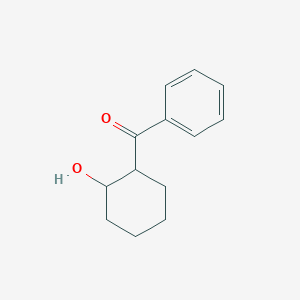
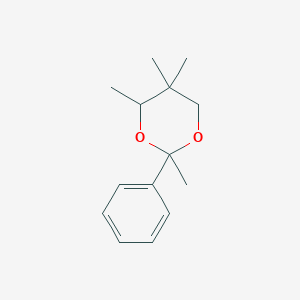


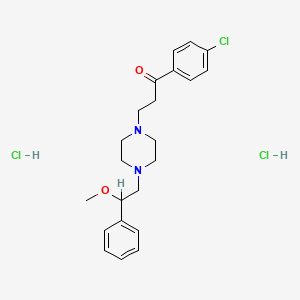
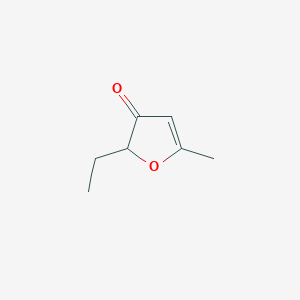


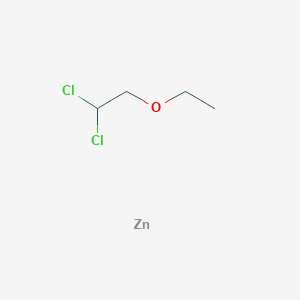
![Heptadecyl 3-[bis(2-chloroethyl)amino]-4-methylbenzoate](/img/structure/B14700297.png)
![2,3-Bis(4-methoxyphenyl)-1H-pyrrolo[2,3-B]pyridin-6-amine](/img/structure/B14700299.png)
